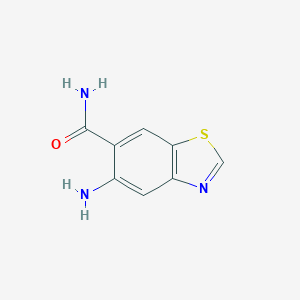

5-Amino-1,3-benzothiazole-6-carboxamide

Descripción general

Descripción

5-Amino-1,3-benzothiazole-6-carboxamide, also known as ABT-737, is a small molecule inhibitor that has been extensively researched for its potential in cancer treatment. It belongs to the class of compounds known as BH3 mimetics, which specifically target Bcl-2 family proteins involved in apoptosis.

Mecanismo De Acción

5-Amino-1,3-benzothiazole-6-carboxamide works by binding to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. It has been shown to be particularly effective in cancers that overexpress anti-apoptotic Bcl-2 family proteins.

Biochemical and Physiological Effects:

5-Amino-1,3-benzothiazole-6-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy agents, leading to increased cell death. However, it has also been associated with some toxicities, particularly in the gastrointestinal tract.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Amino-1,3-benzothiazole-6-carboxamide has several advantages for lab experiments, including its specific targeting of Bcl-2 family proteins and its potential for use in combination with other chemotherapy agents. However, its toxicity and potential for off-target effects must also be considered.

Direcciones Futuras

Future research on 5-Amino-1,3-benzothiazole-6-carboxamide could focus on optimizing its dosing and delivery, as well as identifying biomarkers that could predict response to treatment. It could also be studied in combination with other targeted therapies or immunotherapies. Additionally, further research could be done to understand the mechanisms of resistance to 5-Amino-1,3-benzothiazole-6-carboxamide and develop strategies to overcome this resistance.

Aplicaciones Científicas De Investigación

5-Amino-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential in cancer treatment, particularly in targeting Bcl-2 family proteins that are overexpressed in many types of cancer. It has shown promising results in preclinical studies, particularly in combination with other chemotherapy agents.

Propiedades

Número CAS |

171179-73-0 |

|---|---|

Nombre del producto |

5-Amino-1,3-benzothiazole-6-carboxamide |

Fórmula molecular |

C8H7N3OS |

Peso molecular |

193.23 g/mol |

Nombre IUPAC |

5-amino-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C8H7N3OS/c9-5-2-6-7(13-3-11-6)1-4(5)8(10)12/h1-3H,9H2,(H2,10,12) |

Clave InChI |

REYLWTJXMPVPJM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

SMILES canónico |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

Sinónimos |

6-Benzothiazolecarboxamide,5-amino-(9CI) |

Origen del producto |

United States |

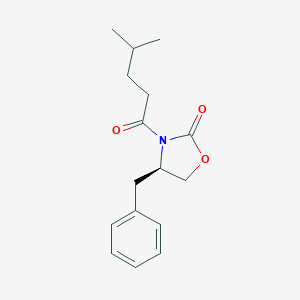

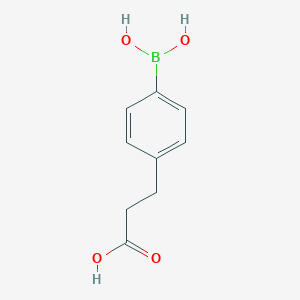

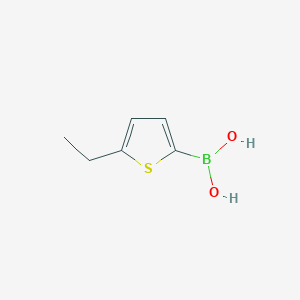

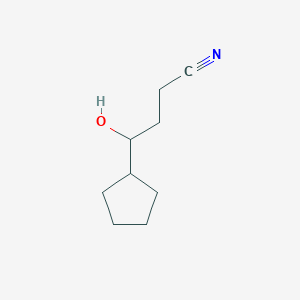

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.